molecular formula C10H19NO3 B180173 tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate CAS No. 153248-46-5

tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate

Cat. No.: B180173
CAS No.: 153248-46-5
M. Wt: 201.26 g/mol
InChI Key: NQILLQJICWRVRV-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various carbamate analogs.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.

Industry:

  • Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is not well-documented. its reactivity can be attributed to the presence of the cyclopropyl ring and the carbamate group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated.

Comparison with Similar Compounds

  • **tert-Butyl (1-

Properties

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILLQJICWRVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470803
Record name tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153248-46-5
Record name tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere 1-(tert-Butoxycarbonylamino-methyl)-cyclopropanecarboxylic acid (3.23 g, 15.0 mmol) was dissolved in THF (50 mL) and cooled to −70 C. Borane tetrahydrofurane complex (1 M in THF, 22.5 mL, 22.5 mmol) was added at −70 C. The mixture was then stirred at 0 C for 2.5 h after which borane tetrahydrofurane complex (1 M in THF, 7.5 mL, 7.5 mmol) was added at 0 C. The mixture was stirred at RT for 1.5 h. Aq. NH4Cl (50 mL) was added at 20 C and the aqueous phase was extracted with EtOAc (×3). The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuo to afford (1-Hydroxymethyl-cyclopropylmethyl)-carbamic acid tert-butyl ester (2.6 g) as an oil.
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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